5-fluoro-N-(2-methylpropyl)pyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-N-(2-methylpropyl)pyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-7(2)5-11-9-4-3-8(10)6-12-9/h3-4,6-7H,5H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQNSZZMSXPOCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC=C(C=C1)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Elucidation of 5 Fluoro N 2 Methylpropyl Pyridin 2 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing organic molecules. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while spin-spin coupling provides information about adjacent atoms.
For 5-fluoro-N-(2-methylpropyl)pyridin-2-amine, the ¹H NMR spectrum is expected to exhibit distinct signals for the protons on the pyridine (B92270) ring and the N-(2-methylpropyl) group. The aromatic protons will show characteristic coupling patterns influenced by both proton-proton and proton-fluorine interactions. The protons of the isobutyl group will appear in the aliphatic region of the spectrum.
The ¹³C NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule. The presence of the electronegative fluorine atom and the nitrogen of the amino group will significantly influence the chemical shifts of the pyridine ring carbons.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 6.4 - 6.6 | dd | J(H3-H4) = 8.5, J(H3-F5) = 4.0 |
| H-4 | 7.2 - 7.4 | ddd | J(H4-H3) = 8.5, J(H4-H6) = 2.5, J(H4-F5) = 9.0 |
| H-6 | 7.8 - 8.0 | dd | J(H6-H4) = 2.5, J(H6-F5) = 3.0 |
| NH | 4.8 - 5.2 | br s | - |
| N-CH₂ | 3.1 - 3.3 | t | J = 6.5 |
| CH | 1.8 - 2.0 | m | - |
| CH₃ | 0.9 - 1.0 | d | J = 6.7 |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 158 - 160 |
| C-3 | 108 - 110 |
| C-4 | 135 - 137 |
| C-5 | 148 - 150 (d, J(C-F) ≈ 240 Hz) |
| C-6 | 130 - 132 |
| N-CH₂ | 50 - 52 |
| CH | 28 - 30 |
| CH₃ | 20 - 22 |
Fluorine-19 (¹⁹F) NMR Spectroscopic Characterization and its Utility
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for the characterization of organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. The chemical shift range of ¹⁹F is much larger than that of ¹H, providing excellent signal dispersion and sensitivity to subtle changes in the electronic environment.
In the ¹⁹F NMR spectrum of this compound, a single resonance is expected. This signal will be split into a multiplet due to coupling with the adjacent aromatic protons (H-4 and H-6) and the more distant H-3. The chemical shift of the fluorine atom is highly informative about the electronic nature of the pyridine ring.
Predicted ¹⁹F NMR Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| F-5 | -120 to -130 | ddd | J(F5-H4) = 9.0, J(F5-H3) = 4.0, J(F5-H6) = 3.0 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are powerful tools for establishing the complete connectivity of a molecule.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between H-3 and H-4, and between H-4 and H-6 on the pyridine ring. In the isobutyl group, correlations would be observed between the N-CH₂ protons and the CH proton, and between the CH proton and the two CH₃ groups.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the HSQC spectrum corresponds to a C-H bond, allowing for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for piecing together the molecular skeleton. For instance, correlations would be expected from the NH proton to C-2 and from the N-CH₂ protons to C-2 and the CH carbon of the isobutyl group.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational properties. The vibrational modes of a molecule are sensitive to the masses of the atoms, the bond strengths, and the molecular geometry.
For this compound, characteristic vibrational bands would be expected for the N-H, C-H, C=N, C=C, and C-F bonds.
Predicted Vibrational Frequencies
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Intensity |
| N-H Stretch | 3350 - 3450 | Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Strong |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| C=N, C=C Stretch (Pyridine Ring) | 1550 - 1650 | Strong |
| N-H Bend | 1500 - 1600 | Medium |
| C-F Stretch | 1200 - 1250 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
For this compound (molecular weight: 182.23 g/mol ), the molecular ion peak [M]⁺ would be expected at m/z 182. The fragmentation pattern would likely involve the loss of the isobutyl group or fragments thereof, as well as characteristic fragmentations of the fluoropyridine ring.
Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 167 | [M - CH₃]⁺ |
| 125 | [M - C₄H₉]⁺ |
| 112 | [C₅H₄FN]⁺ |
X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of the compound, a detailed map of electron density can be generated, from which the precise atomic positions, bond lengths, bond angles, and torsional angles can be determined.
Predicted Crystallographic Data
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| Intermolecular Interactions | N-H···N hydrogen bonds, C-H···F interactions, π-π stacking |
Computational and Theoretical Investigations of 5 Fluoro N 2 Methylpropyl Pyridin 2 Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic distribution and predicting the chemical behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about molecular orbitals, charge distribution, and reactivity.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the most stable three-dimensional arrangement of atoms (ground state geometry) and the associated energy. For 5-fluoro-N-(2-methylpropyl)pyridin-2-amine, a typical DFT study would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to perform a full geometry optimization.
The optimization process finds the lowest energy structure by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing fluorine atom at the 5-position and the electron-donating N-(2-methylpropyl)amino group at the 2-position would influence the geometry of the pyridine (B92270) ring, causing subtle changes in bond lengths and angles compared to unsubstituted pyridine. For instance, the C2-N(amino) bond would exhibit partial double bond character due to resonance.
Table 1: Predicted Geometrical Parameters for this compound from a DFT Calculation Note: These are representative values based on typical DFT calculations for similar substituted pyridines.
| Parameter | Predicted Value |
|---|---|
| Bond Lengths (Å) | |
| C2-N(amino) | 1.375 |
| C5-F | 1.358 |
| N(amino)-C(isobutyl) | 1.465 |
| **Bond Angles (°) ** | |
| C2-N1-C6 | 117.5 |
| C4-C5-F | 118.9 |
Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as the electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.comyoutube.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. scirp.orgresearchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, indicating its nucleophilic character. The LUMO would likely be a π* antibonding orbital distributed over the pyridine ring. The fluorine substituent would lower the energy of both the HOMO and LUMO compared to the non-fluorinated analog.
From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated:
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / (2η)
Table 2: Predicted FMO Energies and Chemical Reactivity Descriptors Note: Values are illustrative and represent typical outputs from DFT calculations.
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -0.95 |
| HOMO-LUMO Gap (ΔE) | 4.90 |
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 0.95 |
| Electronegativity (χ) | 3.40 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, plotted on its electron density surface. mdpi.com It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. nih.govsemanticscholar.org Different colors on the map represent different potential values:
Red: Regions of most negative electrostatic potential, indicating electron-rich areas prone to attack by electrophiles.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas prone to attack by nucleophiles.
Green: Regions of neutral potential.
For this compound, the MEP map would show a region of strong negative potential (red) around the pyridine ring's nitrogen atom due to its lone pair of electrons. researchgate.net The fluorine atom would also contribute to a negative potential region. rsc.orgmdpi.com Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), making them potential hydrogen bond donors. This detailed charge mapping helps predict intermolecular interactions and the initial steps of chemical reactions. nih.gov
Conformational Analysis and Molecular Dynamics Simulations of N-alkylaminopyridines
The N-(2-methylpropyl) group attached to the pyridine ring is not rigid and can rotate around the C(pyridine)-N(amino) and N(amino)-C(isobutyl) bonds. This flexibility gives rise to different spatial arrangements, or conformers, each with a distinct energy. Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them. researchgate.net
Studies on similar N-alkylated compounds show that steric hindrance plays a crucial role in determining the preferred conformation. researchgate.net For this compound, calculations would likely reveal that the lowest energy conformer is one where the bulky isobutyl group is oriented to minimize steric clash with the pyridine ring.
Molecular Dynamics (MD) simulations can provide further insight by simulating the atomic motions of the molecule over time. nih.govnih.gov An MD simulation would reveal the dynamic behavior of the isobutyl chain, the flexibility of the molecule, and how it might interact with its environment, such as solvent molecules. jchemlett.com
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations can accurately predict various spectroscopic parameters, which is essential for structure elucidation and characterization.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining molecular structure. Theoretical methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. researchgate.netnih.gov These calculated shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared directly with experimental spectra to confirm the structure of this compound. The predicted shifts would reflect the electronic environment of each nucleus, influenced by the fluorine, amino, and isobutyl groups.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) Note: These values are representative for the given structural motifs.
| Atom | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| H on C3 | 6.5 - 6.7 |
| H on C4 | 7.4 - 7.6 |
| H on C6 | 7.9 - 8.1 |
| N-H | 4.5 - 5.0 |
| CH₂ (isobutyl) | 3.0 - 3.2 |
| ¹³C NMR | |
| C2 (C-NH) | 158 - 160 |
| C5 (C-F) | 145 - 148 (JC-F ≈ 230 Hz) |
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to the peaks observed in Infrared (IR) and Raman spectra. rsc.orgcdnsciencepub.com Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=N stretching, or ring deformation. researchgate.netcdnsciencepub.com Due to approximations in the calculations (e.g., the harmonic oscillator model), the computed frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. core.ac.uk This analysis allows for a complete assignment of the experimental vibrational spectrum.
Solvent Effects on the Electronic Structure and Stability of this compound
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for these effects using various approaches, most commonly the Polarizable Continuum Model (PCM). In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.
For this compound, which possesses a notable dipole moment, moving from a nonpolar solvent to a polar solvent (e.g., from hexane (B92381) to water) would be predicted to:
Stabilize the ground state of the molecule.
Potentially alter the relative energies of different conformers, favoring more polar conformations.
Cause a slight shift in the HOMO and LUMO energy levels, thereby subtly modifying its reactivity.
Induce small shifts in calculated NMR chemical shifts and vibrational frequencies due to solute-solvent interactions.
These calculations are crucial for bridging the gap between theoretical predictions for an isolated molecule in the gas phase and its actual behavior in a solution-phase chemical reaction or biological system.
Chemical Reactivity and Derivatization of 5 Fluoro N 2 Methylpropyl Pyridin 2 Amine
Reaction at the Pyridine (B92270) Nitrogen Atom: N-Oxidation and Quaternization
The lone pair of electrons on the pyridine ring's nitrogen atom makes it a target for electrophilic attack, leading to the formation of N-oxides or quaternary ammonium (B1175870) salts.
N-Oxidation: The pyridine nitrogen can be oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). libretexts.orgacs.org The resulting N-oxide group significantly alters the electronic properties of the pyridine ring, activating it for both nucleophilic and electrophilic substitution at different positions. For instance, pyridine N-oxides can facilitate the introduction of amino groups at the 2-position. nih.govnih.gov
Quaternization: The pyridine nitrogen can also react with alkylating agents, such as alkyl halides, to form pyridinium (B92312) salts. This reaction, known as quaternization, converts the neutral pyridine into a positively charged quaternary ammonium species. mdpi.com The rate and feasibility of quaternization can be influenced by the steric hindrance around the nitrogen atom and the reactivity of the alkylating agent. mdpi.com The formation of these salts further increases the electron deficiency of the pyridine ring, making it more susceptible to nucleophilic attack.
| Reaction Type | Reagent Example | Product Type |
| N-Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 5-fluoro-N-(2-methylpropyl)pyridin-2-amine N-oxide |
| Quaternization | Methyl iodide (CH₃I) | 1-methyl-2-((2-methylpropyl)amino)-5-fluoropyridin-1-ium iodide |
Reactivity of the Amine Functionality: Alkylation, Acylation, and Condensation Reactions
The exocyclic secondary amine group, N-(2-methylpropyl), is a key site for derivatization. Its reactivity is characteristic of secondary amines, involving the lone pair of electrons on the nitrogen atom.
Alkylation: The secondary amine can undergo further alkylation with alkyl halides or other electrophilic alkylating agents. However, achieving selective monoalkylation can be challenging, as the resulting tertiary amine may still be nucleophilic enough to react further. chemrxiv.orgacs.org Ruthenium-catalyzed N-alkylation of 2-aminopyridine (B139424) with alcohols has been shown to be highly selective for the exocyclic amine over the ring nitrogen. researchgate.net
Acylation: The amine readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is a common method for protecting the amine group or for introducing carbonyl functionalities into the molecule.
Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds like aldehydes and ketones. However, unlike primary amines which form Schiff bases (imines), secondary amines, lacking a second proton on the nitrogen, would typically react with aldehydes or ketones to form enamines if there is an alpha-proton available on the carbonyl compound, or an aminal if reacting with formaldehyde.
| Reaction Type | Reagent Example | Functional Group Formed |
| Alkylation | Benzyl bromide | Tertiary amine |
| Acylation | Acetyl chloride | Amide |
| Condensation | Cyclohexanone | Enamine (hypothetical) |
Aromatic Substitution Reactions on the Pyridine Ring (Electrophilic and Nucleophilic)
The pyridine ring of this compound is considered electron-deficient, which generally disfavors electrophilic aromatic substitution compared to benzene (B151609) but facilitates nucleophilic aromatic substitution. youtube.com The outcome of substitution reactions is directed by the existing amino and fluoro groups.
The N-(2-methylpropyl)amino group at the C2 position is a powerful activating group and directs incoming electrophiles to the ortho and para positions (C3 and C5). libretexts.org Conversely, the fluorine atom at the C5 position is a deactivating group due to its inductive electron-withdrawing effect, but it is also an ortho, para-director due to resonance effects. libretexts.orgcsbsju.edu
Electrophilic Aromatic Substitution (EAS): The strong activating effect of the amino group at C2 dominates, directing electrophilic attack primarily to the C3 position, which is ortho to the amine. The C5 position is already substituted. Therefore, reactions like nitration or halogenation would be expected to yield 3-substituted products.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the electronegative fluorine atom, makes the molecule susceptible to SNAr. youtube.com Fluorine is an excellent leaving group in SNAr reactions on heteroaromatic rings. nih.gov Nucleophiles will preferentially attack the carbon atom bearing the fluorine (C5). This provides a direct method for introducing various nucleophiles, such as alkoxides, thiolates, and amines, at this position.
The regioselectivity of functionalization is a critical aspect of the molecule's chemistry.
For electrophilic substitution , the C3 position is the most activated site due to the powerful directing effect of the C2-amino group. The C4 and C6 positions are less favored.
For nucleophilic substitution , the C5 position is the primary site of attack, leading to the displacement of the fluoride (B91410) ion. nih.gov
Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could potentially be used to functionalize the C3, C4, or C6 positions if a halide were present at one of those sites. The regioselectivity of such reactions can often be precisely controlled. nih.govrsc.org
| Position | Predicted Reactivity | Rationale |
| C3 | Most reactive towards electrophiles | Ortho to the strongly activating amino group |
| C4 | Moderately reactive | Meta to both substituents |
| C5 | Most reactive towards nucleophiles | Activated for SNAr by ring nitrogen and bears a good leaving group (F⁻) |
| C6 | Less reactive towards electrophiles | Ortho to the ring nitrogen (deactivating) |
Metal Coordination Chemistry of this compound as a Ligand
2-Aminopyridine and its derivatives are versatile ligands in coordination chemistry, capable of binding to metal ions in several ways. pvpcollegepatoda.orgresearchgate.net The subject compound can act as a monodentate ligand through the pyridine nitrogen or as a bidentate chelating ligand involving both the pyridine and the exocyclic amine nitrogen atoms. pvpcollegepatoda.orgmdpi.com
Metal complexes of this compound can be synthesized by reacting the compound with various transition metal salts (e.g., chlorides, acetates, nitrates) in a suitable solvent like ethanol (B145695) or methanol. cyberleninka.ruekb.eg The resulting complexes can be isolated as crystalline solids.
Characterization of these complexes typically involves a combination of analytical techniques:
Infrared (IR) Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the C=N (pyridine ring) and N-H bonds upon complexation. New bands in the far-IR region can indicate the formation of Metal-Nitrogen (M-N) bonds. ekb.eg
NMR Spectroscopy (¹H, ¹³C): To determine the structure of diamagnetic complexes in solution. Changes in the chemical shifts of the pyridine and alkyl protons upon coordination provide evidence of ligand binding.
UV-Visible Spectroscopy: To study the electronic properties of the complexes and the d-d transitions of the metal center, which provides information about the coordination geometry. cyberleninka.ru
Elemental Analysis: To determine the empirical formula of the complex and establish the ligand-to-metal stoichiometry. cyberleninka.ru
Single-Crystal X-ray Diffraction: To unambiguously determine the solid-state structure, including bond lengths, bond angles, and the precise coordination geometry around the metal center. mdpi.comnih.gov
The electronic and structural properties of the coordination complexes depend on the metal ion, its oxidation state, and the coordination mode of the ligand.
Coordination Geometry: Depending on the metal ion and reaction conditions, various geometries such as tetrahedral, square planar, or octahedral can be expected. cyberleninka.ruorientjchem.org For example, Cu(II) complexes with related ligands often exhibit square planar or distorted octahedral geometries, while Zn(II) or Co(II) may form tetrahedral complexes. ekb.egorientjchem.org
Coordination Mode: The ligand can act as a monodentate ligand, coordinating only through the more basic pyridine nitrogen. mdpi.com Alternatively, it can form a stable five-membered chelate ring by coordinating through both the pyridine nitrogen and the exocyclic secondary amine nitrogen, acting as a bidentate ligand. pvpcollegepatoda.org The steric bulk of the 2-methylpropyl group might influence the ability to form a chelate.
Electronic Properties: The electronic properties are largely determined by the d-orbitals of the transition metal. UV-Vis spectra can reveal ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands, in addition to the d-d transitions that are characteristic of the metal's coordination environment. ekb.eg Magnetic susceptibility measurements can determine if the complex is paramagnetic or diamagnetic, providing insight into the electron configuration of the metal center.
| Metal Ion Example | Potential Geometry | Potential Coordination Mode |
| Cu(II) | Square Planar / Octahedral | Bidentate (Chelating) |
| Zn(II) | Tetrahedral | Bidentate (Chelating) |
| Fe(II) | Distorted Trigonal Pyramidal | Monodentate (Pyridine N) mdpi.com |
| Ni(II) | Tetrahedral / Square Planar | Bidentate (Chelating) |
Mechanistic Investigations of Molecular Interactions Involving 5 Fluoro N 2 Methylpropyl Pyridin 2 Amine and Its Analogs
Exploration of Molecular Recognition Profiles
The molecular recognition of 5-fluoro-N-(2-methylpropyl)pyridin-2-amine and its related analogs is a critical aspect of their biological activity, which is often centered on their ability to act as enzyme inhibitors. The specific arrangement of functional groups on the fluorinated pyridin-2-amine scaffold allows for a range of interactions with biological macromolecules.
Ligand Binding Studies with Model Biological Macromolecules (e.g., Enzymes, Receptors)
While specific binding data for this compound is not extensively detailed in publicly available literature, the broader class of 2-aminopyridine (B139424) derivatives has been widely studied as inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is implicated in diseases such as cancer. The binding of these inhibitors is typically competitive with ATP, the primary phosphate (B84403) donor in kinase-catalyzed reactions.
The 2-aminopyridine core serves as a bioisostere for the adenine (B156593) ring of ATP, enabling it to fit into the ATP-binding pocket of kinases. The nitrogen atom of the pyridine (B92270) ring and the exocyclic amino group form key hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme. This bidentate hydrogen bonding pattern is a hallmark of many ATP-competitive kinase inhibitors.
The N-(2-methylpropyl) group, also known as an isobutyl group, is a hydrophobic moiety that typically occupies a hydrophobic pocket adjacent to the ATP-binding site. The size and shape of this group are critical for achieving high potency and selectivity, as it must fit snugly into the pocket without causing steric clashes.
An illustrative data table based on findings for analogous 2-aminopyridine kinase inhibitors is presented below to demonstrate typical binding affinities.
| Kinase Target | Analog Compound | IC50 (nM) |
| CDK2 | 2-(phenylamino)pyridine derivative | 240 |
| JAK2 | 2-aminopyridine derivative 21b | 9 |
| VEGFR-2 | Thienopyridine derivative | 150 |
This table is illustrative and based on data for structurally related compounds, not this compound itself.
Structure-Activity Relationship (SAR) Studies on the Pyridin-2-amine Core and N-Alkyl Substitution
Structure-activity relationship (SAR) studies of 2-aminopyridine derivatives have provided valuable insights into the features required for potent enzyme inhibition.
The Pyridin-2-amine Core: The 2-aminopyridine scaffold is a well-established pharmacophore for kinase inhibition. Modifications to this core, such as altering the position of the amino group or replacing the pyridine ring with other heterocycles, often lead to a significant decrease or loss of activity. This underscores the importance of the specific hydrogen bonding pattern it forms with the kinase hinge region.
N-Alkyl Substitution: The nature of the N-alkyl substituent is a key determinant of both potency and selectivity. SAR studies on related kinase inhibitors have shown that small alkyl groups, such as methyl or ethyl, often result in weaker inhibition. In contrast, larger, branched alkyl groups like the 2-methylpropyl group can provide a better fit into the hydrophobic pocket, leading to enhanced potency. However, excessively bulky substituents can be detrimental to activity due to steric hindrance. The optimal size and shape of the N-alkyl group are highly dependent on the specific topology of the target kinase's active site.
Fluorine Substitution: The position of the fluorine atom on the pyridine ring is crucial. In many kinase inhibitors, a fluorine at the 5-position has been shown to be beneficial for activity. This is attributed to its ability to act as a weak hydrogen bond acceptor and to engage in favorable dipolar interactions within the binding site. nih.govresearchgate.net SAR studies on other fluorinated heterocycles have demonstrated that altering the position of the fluorine can lead to significant changes in inhibitory activity.
A summary of general SAR trends for this class of compounds is provided in the table below.
| Molecular Feature | Modification | General Effect on Kinase Inhibitory Activity |
| Pyridin-2-amine Core | Relocation of the amino group | Significant decrease in activity |
| Replacement with other heterocycles | Generally leads to loss of potency | |
| N-Alkyl Substitution | Small, linear alkyl groups | Reduced potency |
| Branched alkyl groups (e.g., 2-methylpropyl) | Often leads to improved potency | |
| Very bulky or long-chain alkyl groups | Can decrease activity due to steric clash | |
| Fluorine Substitution | At the 5-position | Generally favorable for activity |
| At other positions | Variable effects, often less potent |
Mechanistic Probing of Enzyme Inhibition or Activation (focus on molecular mechanism)
The primary molecular mechanism by which this compound and its analogs are proposed to inhibit protein kinases is through competitive inhibition with respect to ATP. nih.gov By binding to the ATP-binding pocket, these compounds prevent the enzyme from binding its natural substrate, thereby blocking the phosphotransfer reaction and inhibiting downstream signaling.
At the molecular level, this inhibition is achieved through a series of specific interactions:
Hydrogen Bonding with the Hinge Region: The pyridin-2-amine core forms two critical hydrogen bonds with the backbone of the kinase hinge region. The pyridine nitrogen typically acts as a hydrogen bond acceptor, while the exocyclic amino group acts as a hydrogen bond donor.
Fluorine-Specific Interactions: The 5-fluoro substituent can enhance binding affinity through several mechanisms. It can form weak hydrogen bonds with backbone C-H groups or engage in favorable electrostatic interactions with the local environment of the active site. nih.govresearchgate.net In some cases, the fluorine atom has been observed to interact with the carbonyl carbon of a peptide backbone, a type of interaction that can contribute to inhibitor potency. researchgate.net
The selectivity of these inhibitors for different kinases is determined by the specific amino acid residues that make up the ATP-binding pocket. Variations in the size, shape, and polarity of these residues across different kinases allow for the design of inhibitors that can preferentially bind to a specific target.
Intermolecular Interactions: Hydrogen Bonding and Supramolecular Assembly
The intermolecular interactions of this compound in the solid state are governed by a combination of hydrogen bonding and weaker non-covalent interactions. While a specific crystal structure for this compound is not publicly available, the likely hydrogen bonding patterns can be inferred from related structures.
The primary hydrogen bond donor is the N-H group of the secondary amine, and the primary hydrogen bond acceptor is the nitrogen atom of the pyridine ring. This arrangement allows for the formation of robust N-H···N hydrogen bonds, which are a common feature in the crystal structures of aminopyridine derivatives. These interactions can lead to the formation of supramolecular synthons, such as dimers or one-dimensional chains.
The fluorine atom at the 5-position can also participate in weaker hydrogen bonds, acting as a hydrogen bond acceptor in C-H···F interactions. While individually weak, these interactions can collectively contribute to the stability of the crystal packing.
Applications of 5 Fluoro N 2 Methylpropyl Pyridin 2 Amine in Advanced Organic Synthesis
Role as a Key Building Block for Complex Heterocyclic Systems
The substituted 2-aminopyridine (B139424) motif is a cornerstone in the synthesis of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. rsc.orgresearchgate.net 5-fluoro-N-(2-methylpropyl)pyridin-2-amine serves as an excellent starting material for generating molecular complexity due to its inherent reactivity.
Synthesis of Imidazo[1,2-a]pyridines and Pyrido[1,2-a]pyrimidines
Imidazo[1,2-a]pyridines are recognized as a "privileged scaffold" in drug discovery, forming the core of numerous therapeutic agents. rsc.org The synthesis of these structures often involves the condensation of a 2-aminopyridine with various electrophilic partners. In this context, this compound can react with α-haloketones, ynones, or other suitable coupling partners. The general mechanism involves the initial nucleophilic attack by the pyridine (B92270) ring nitrogen, followed by an intramolecular cyclization and dehydration, yielding the fused bicyclic system. nih.gov The presence of the 5-fluoro substituent can influence the electronic properties and biological activity of the final product, potentially enhancing metabolic stability or binding affinity. nih.gov
Similarly, the pyridin-2-amine moiety is crucial for the construction of pyrido[1,2-a]pyrimidines and related fused heterocycles. nih.gov These syntheses typically proceed through condensation reactions with β-dicarbonyl compounds or their equivalents, followed by cyclization. The N-(2-methylpropyl) group on the exocyclic amine of the title compound would be retained in the final product, influencing its steric and electronic profile.
Table 1: Synthetic Routes to Heterocyclic Systems from 2-Aminopyridines
| Target Heterocycle | Typical Reagents | General Method | Ref. |
|---|---|---|---|
| Imidazo[1,2-a]pyridines | α-Haloketones, Acetophenones | Condensation / Cyclization | nih.govorganic-chemistry.orgresearchgate.net |
| Imidazo[1,2-a]pyridines | Ketones, Nitroolefins | Copper-Catalyzed Aerobic Oxidative Cyclization | organic-chemistry.org |
| Pyrido[2,3-d]pyrimidines | Diethyl Malonate | Condensation / Cyclization | nih.gov |
Incorporation into Diverse Scaffolds for Chemical Library Generation
The distinct reactive sites within this compound make it an ideal component for generating diverse chemical libraries for high-throughput screening. The secondary amine can readily undergo a variety of chemical transformations, allowing for its incorporation into a wide array of molecular scaffolds.
Key reactions for library generation include:
Amide Coupling: Reaction with carboxylic acids or their activated derivatives to form amides.
Sulfonamide Formation: Reaction with sulfonyl chlorides.
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.
Reductive Amination: Reaction with aldehydes or ketones.
Cross-Coupling Reactions: The pyridine ring can be further functionalized via transition metal-catalyzed cross-coupling reactions if additional reactive handles are present or introduced.
These transformations enable the systematic modification of the parent structure, yielding libraries of compounds with varied physicochemical properties for screening in drug discovery and materials science programs. The 5-fluoro-2-aminopyridine core is a known pharmacophore, and its derivatives have been synthesized for applications such as anti-influenza agents and peptide deformylase inhibitors. researchgate.netnih.gov
Use as a Ligand or Catalyst in Transition Metal-Mediated Transformations
The pyridine nitrogen atom possesses a lone pair of electrons, making it an effective ligand for coordinating with transition metals. researchgate.netjscimedcentral.com This property allows this compound and its derivatives to be employed in the construction of metal complexes that can serve as catalysts for a variety of organic transformations. The electronic nature of the pyridine ring, modified by the fluoro and amino substituents, can tune the catalytic activity of the coordinated metal center.
Asymmetric Catalysis with Chiral Derivatives
While the parent compound is achiral, it can be elaborated into chiral ligands for asymmetric catalysis. hkbu.edu.hk By introducing chirality, for instance, by replacing the isobutyl group with a chiral moiety or by incorporating the entire molecule into a larger, stereodefined scaffold, it is possible to create ligands that can induce enantioselectivity in metal-catalyzed reactions. Chiral pyridine-containing ligands are instrumental in a wide range of asymmetric transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions. hkbu.edu.hkdigitellinc.comacs.org The development of new chiral pyridine units is a significant area of research aimed at overcoming challenges in reactivity and stereoselectivity. acs.org The modular nature of this compound makes it a promising starting point for the design of such novel chiral ligands.
Oxidative Amidation Reactions
Oxidative amidation is a powerful method for forming amide bonds directly from aldehydes or alcohols and amines. Transition metal catalysts, often in conjunction with an oxidant, are frequently used to facilitate this transformation. Pyridin-2-amine derivatives can act as ligands in these catalytic systems. For instance, copper-catalyzed oxidative amidation of aldehydes with 2-aminopyridines has been developed as an environmentally benign method for amide synthesis. rsc.org In such reactions, a ligand like this compound could coordinate to the metal center, influencing the efficiency and selectivity of the amidation process. The amine itself could also potentially serve as the nucleophile in related oxidative coupling reactions.
Development of Fluorescent Probes and Chemical Sensors Utilizing the Pyridin-2-amine Moiety
The pyridin-2-amine scaffold is an established fluorophore, and its derivatives are widely explored for the development of fluorescent probes and chemical sensors. nih.gov The inherent fluorescence of this system arises from an internal charge transfer (ICT) character, which can be modulated by substituents on the pyridine ring and the amino group. The incorporation of a nitrogen atom into an aromatic system can significantly alter its photophysical properties, making such heteroaromatic compounds useful as fluorescence sensors. mdpi.com
The 5-fluoro substituent, being electron-withdrawing, and the N-alkylamino group, being electron-donating, create a "push-pull" electronic system in this compound, which is a common design strategy for fluorescent dyes. This electronic arrangement can lead to desirable photophysical properties, such as high quantum yields and sensitivity to the local environment. nih.gov
Pyridine-based fluorescent probes have been successfully employed for the detection of various analytes, including metal ions and organic molecules. mdpi.commdpi.com The pyridine nitrogen can act as a binding site for metal cations, and this interaction often leads to a change in the fluorescence signal (either quenching or enhancement), allowing for quantitative detection. mdpi.comresearchgate.net By modifying the structure of this compound, for example, by attaching specific recognition units, it is possible to design selective sensors for a wide range of target molecules. bohrium.com
Table 2: Photophysical Properties of Substituted Aminopyridine Derivatives
| Compound Type | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Ref. |
|---|---|---|---|---|
| Unsubstituted pyridin-2-amine | - | - | 0.6 | nih.gov |
| Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate | 270 | 485 | 0.32 | nih.gov |
| Diethyl 2-(tert-butylamino)-6-(4-bromophenyl)pyridine-3,4-dicarboxylate | 270 | 485 | 0.22 | nih.gov |
Data for related compounds illustrating the fluorescence potential of the aminopyridine scaffold.
Future Research Directions and Emerging Paradigms in 5 Fluoro N 2 Methylpropyl Pyridin 2 Amine Chemistry
Green Chemistry Approaches to the Synthesis and Derivatization
The principles of green chemistry are increasingly pivotal in modern organic synthesis. Future research on 5-fluoro-N-(2-methylpropyl)pyridin-2-amine will undoubtedly focus on developing more sustainable synthetic and derivatization protocols. Key areas of exploration will include:
Solvent-Free and Aqueous Synthesis: Shifting away from volatile organic solvents is a primary goal of green chemistry. Research into solvent-free reaction conditions, such as solid-state reactions or multicomponent reactions conducted without a solvent, is a promising avenue. mdpi.com One-pot multicomponent reactions, in particular, offer high atom economy and reduced waste, making them an attractive strategy for the synthesis of pyridine (B92270) derivatives. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can significantly reduce reaction times and improve yields in the synthesis of pyridine derivatives. nih.gov Future work will likely involve the development of microwave-assisted protocols for the N-alkylation of 2-amino-5-fluoropyridine (B1271945) and subsequent derivatizations.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Investigating biocatalytic routes for the synthesis or derivatization of this compound could lead to highly efficient and environmentally benign processes.
| Green Chemistry Approach | Potential Advantage for this compound Synthesis |
| Solvent-Free Reactions | Reduced solvent waste, simplified purification, lower environmental impact. |
| Microwave-Assisted Synthesis | Faster reaction times, increased yields, improved energy efficiency. |
| Biocatalysis | High chemo-, regio-, and stereoselectivity; mild reaction conditions. |
| Photochemical/Electrochemical Methods | Reduced reliance on thermal energy, potential for novel reactivity. |
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
To enhance process understanding, control, and safety, the adoption of Process Analytical Technology (PAT) is becoming crucial. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring of reactions will be instrumental in optimizing the synthesis of this compound.
In-Situ FTIR and Raman Spectroscopy: Techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. mt.com This allows for precise determination of reaction endpoints, identification of kinetic profiles, and detection of any unforeseen side reactions. The application of these techniques can be particularly valuable in optimizing the N-alkylation step to form the target compound.
Flow NMR: The integration of Nuclear Magnetic Resonance (NMR) spectroscopy into flow chemistry setups provides detailed structural information in real-time. rsc.org This can be a powerful tool for understanding complex reaction mechanisms and for the rapid optimization of reaction conditions in continuous manufacturing processes.
Mass Spectrometry: In-situ mass spectrometry can be used to track the evolution of species in a reaction mixture, providing valuable mechanistic insights. rsc.org
The data generated from these in-situ techniques will be critical for developing robust and reproducible synthetic processes, aligning with the principles of Quality by Design (QbD). mt.com
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Property Estimation
The synergy between chemistry and artificial intelligence (AI) is set to revolutionize chemical research. For this compound, AI and machine learning (ML) will play a significant role in both its synthesis and the design of its analogs.
Reaction Outcome and Yield Prediction: ML algorithms can be trained on large datasets of chemical reactions to predict the outcome and yield of new transformations. beilstein-journals.org This can significantly reduce the number of experiments required to identify optimal reaction conditions for the synthesis of this compound and its derivatives. Bayesian optimization is one such ML strategy that has shown promise in efficiently navigating complex reaction parameter spaces. nih.gov
Predictive Models for Physicochemical Properties: Quantitative Structure-Activity Relationship (QSAR) and other ML models can be developed to predict the physicochemical properties of novel analogs of this compound. researchgate.net This will enable the in silico screening of large virtual libraries to identify candidates with desired properties before committing to their synthesis.
De Novo Design: Generative AI models can be used to design novel molecules with specific desired properties from scratch, opening up new avenues for the discovery of innovative this compound analogs.
| AI/ML Application | Impact on this compound Research |
| Reaction Optimization | Accelerated discovery of optimal synthetic conditions, reducing time and resources. nih.gov |
| Property Prediction | Rapid in silico screening of virtual libraries to prioritize synthetic targets. |
| De Novo Design | Generation of novel molecular structures with tailored properties. |
Exploration of Novel Synthetic Pathways and Functionalizations
While established methods for the synthesis of aminopyridines exist, the quest for more efficient and versatile routes continues. Future research will focus on developing novel synthetic pathways to this compound and innovative methods for its functionalization.
C-H Functionalization: Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions. nih.govacs.org Exploring the selective C-H functionalization of the pyridine ring in this compound would allow for the rapid generation of a diverse range of analogs. nih.govnih.govresearchgate.net Transition-metal catalyzed C-H functionalization with fluorinated building blocks is a particularly promising area. rsc.org
Novel Cyclization Strategies: The development of new cyclization reactions to construct the fluorinated pyridine core could lead to more efficient and convergent syntheses.
Late-Stage Derivatization: Methods for the late-stage functionalization of the isobutyl group or other positions on the molecule will be crucial for fine-tuning its properties. researchgate.net This could involve, for example, the development of selective fluorination or other transformations that can be performed on the fully assembled scaffold. mpg.de
Computational Design of Analogs with Tuned Molecular Interaction Profiles
Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules. In the context of this compound, these methods will be used to design analogs with precisely tuned molecular interaction profiles.
Molecular Docking: In silico docking studies will continue to be used to predict the binding modes of this compound analogs with their biological targets. mdpi.comuel.ac.ukmdpi.comnih.gov This information is crucial for understanding structure-activity relationships and for designing new compounds with improved affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-target complex, helping to assess the stability of binding interactions and the influence of solvent effects. nih.gov
In Silico ADME/Tox Prediction: Computational models will be employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. nih.govnih.gov This will enable the early identification of candidates with favorable pharmacokinetic and safety profiles, reducing the attrition rate in later stages of development.
The integration of these computational approaches will facilitate a more targeted and efficient design-synthesis-testing cycle for the discovery of new this compound analogs. researchgate.net
Q & A
Q. What are the standard synthetic routes for 5-fluoro-N-(2-methylpropyl)pyridin-2-amine?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or amination reactions. A common approach involves reacting fluorinated pyridine derivatives (e.g., 5-fluoropyridine-2-amine) with 2-methylpropylamine under catalytic conditions. For example, trifluoroacetic anhydride (TFAA) in acetonitrile (MeCN) with pyridine as a base can facilitate amination . Key steps include:
- Nucleophilic substitution : Fluorine substitution at the pyridine C2 position using 2-methylpropylamine.
- Catalytic optimization : Adjusting reaction temperature (0–25°C) and stoichiometry (1:2 substrate-to-amine ratio) to improve yields.
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer : Use a combination of:
Q. How is the purity of the compound assessed during synthesis?
- Methodological Answer : Purity is determined via:
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm).
- Melting point analysis : Compare observed values with literature data.
- Elemental analysis : Carbon, hydrogen, and nitrogen content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and regioselectivity?
- Methodological Answer : Apply statistical Design of Experiments (DoE) to evaluate factors like temperature, solvent polarity, and catalyst loading. For example:
| Factor | Level 1 | Level 2 | Level 3 |
|---|---|---|---|
| Temperature (°C) | 0 | 25 | 50 |
| Solvent (polarity) | MeCN | DMF | THF |
| Catalyst (mol%) | 5 | 10 | 15 |
Analyze interactions using response surface methodology (RSM) to identify optimal conditions .
Q. How to resolve contradictions in spectroscopic data (e.g., ambiguous NMR signals)?
- Methodological Answer : Use single-crystal X-ray diffraction to unambiguously determine molecular structure. For example, crystallize the compound in a suitable solvent (e.g., ethanol/water mix) and analyze bond angles, distances, and substituent positions. This method resolved ambiguities in similar pyridine derivatives .
Q. What computational approaches predict the compound’s reactivity in novel reactions?
- Methodological Answer : Employ quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways. For instance:
Q. How to evaluate the compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies :
Q. What strategies mitigate challenges in scaling up synthesis?
- Methodological Answer : Address mass transfer and heat management using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
